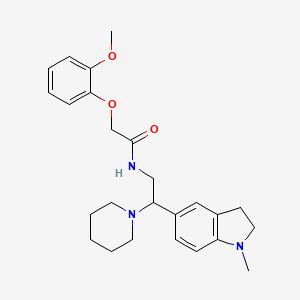
2-(2-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide is a complex organic molecule that may be related to the compounds described in the provided papers. Although the exact compound is not directly mentioned, the papers discuss similar structures and their biological activities, which could provide insights into the properties and potential uses of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful control of reaction conditions. For instance, the synthesis of a potent and selective competitive 5-HT2A antagonist involved a [11C]-methylation of a desmethyl analogue with [11C]methyl triflate, yielding a high specific activity product . Another synthesis approach for N-substituted acetamide derivatives with a piperidine moiety included the reaction of benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution reactions with various electrophiles . These methods suggest that the synthesis of the compound would likely involve similar complex reactions, possibly including steps like amine alkylation and aromatic substitutions.
Molecular Structure Analysis
The molecular structure of related compounds includes aromatic rings, piperidine rings, and acetamide groups, which are common in many biologically active molecules. The presence of these functional groups can significantly influence the binding affinity and selectivity of the compounds towards biological targets such as enzymes or receptors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of these compounds are crucial for their biological activity. For example, the methylation reaction using [11C]methyl triflate is a key step in the preparation of radiolabeled compounds for imaging studies . The substitution reactions with different electrophiles are essential for creating a diverse set of compounds with varying biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their ability to penetrate the blood-brain barrier (BBB), are critical for their potential use as imaging probes or therapeutic agents. The compounds discussed in the papers show varying degrees of BBB penetration and retention in the brain, which are important parameters for their effectiveness in vivo . The specific activities and radiochemical purities achieved during synthesis also indicate the high quality of the compounds for imaging purposes .
Applications De Recherche Scientifique
Applications in Enzyme Inhibition and Molecular Docking
Enzyme Inhibitory Activities : The compound 3,4,5-trisubstituted-1,2,4-triazole analogues, structurally similar to 2-(2-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide, demonstrated significant inhibitory potential against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes. This highlights its potential application in enzyme inhibition and pharmacological research (Virk et al., 2018).
Cognitive Function Improvement : Another related compound, 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide, showed promising effects in enhancing memory abilities in mice, suggesting the compound's potential in treating cognitive disorders or improving memory (Li Ming-zhu, 2008).
Applications in Medicinal Chemistry Synthesis
Oxindole Synthesis : The compound is used in palladium-catalyzed CH functionalization as a precursor for various medicinal chemistry syntheses, including the synthesis of oxindole derivatives. This is crucial in medicinal chemistry, especially for the synthesis of complex molecules with potential therapeutic applications (Magano et al., 2014).
Molecular Structure Analysis : Studies on molecules structurally similar to 2-(2-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide, such as OPC‐21268, have shown extended conformations through various molecular parts, stabilized by intermolecular hydrogen bonding. This offers insights into the structural analysis and the design of pharmacologically active molecules (Kido et al., 1994).
Synthesis of Heterocyclic Systems : The compound's derivatives have been used in the synthesis of new heterocyclic systems, some showing significant anti-inflammatory activity. This demonstrates its versatility and utility in synthesizing pharmacologically active compounds (Annapurna & Jalapathi, 2014).
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3/c1-27-15-12-20-16-19(10-11-21(20)27)22(28-13-6-3-7-14-28)17-26-25(29)18-31-24-9-5-4-8-23(24)30-2/h4-5,8-11,16,22H,3,6-7,12-15,17-18H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURABHNYIJVMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3OC)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(7-methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2530935.png)
![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyrimidine-5-carboxamide](/img/structure/B2530936.png)


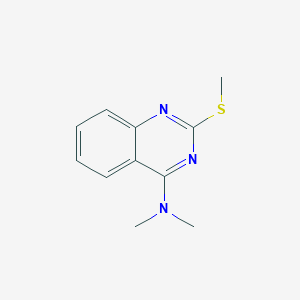

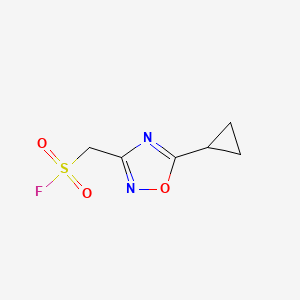

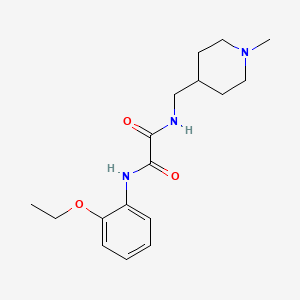
![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2530951.png)
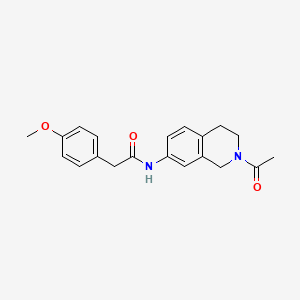
![N-(4-fluorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2530956.png)
![3-(2-methoxyethyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530957.png)